molecular formula C18H22F2N2O2S2 B2529832 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 946222-23-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2529832
CAS No.: 946222-23-7
M. Wt: 400.5
InChI Key: KHEAFSAKJGAGNA-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and difluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and thiophene intermediates, followed by their coupling with 2,5-difluorobenzenesulfonyl chloride under suitable conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form secondary or tertiary amines.

    Substitution: The difluorobenzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, while the thiophene and difluorobenzenesulfonamide groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide
  • N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide
  • N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-16(20)18(11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAFSAKJGAGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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